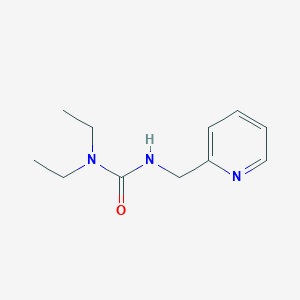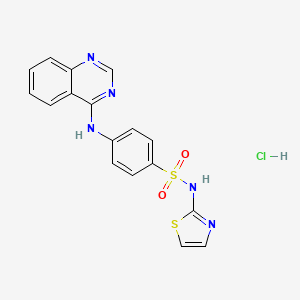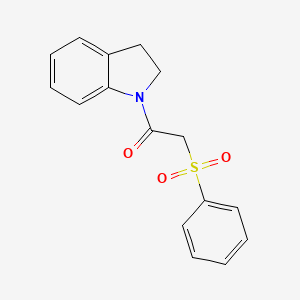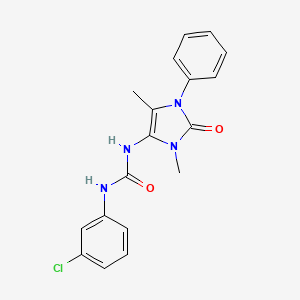![molecular formula C16H11Cl2NO3 B4392141 8-(2,4-二氯苯基)-7,8-二氢[1,3]二氧杂环[4,5-g]喹啉-6(5H)-酮](/img/structure/B4392141.png)
8-(2,4-二氯苯基)-7,8-二氢[1,3]二氧杂环[4,5-g]喹啉-6(5H)-酮
描述
This compound belongs to the quinoline family and features a dioxolo ring fused to the quinoline core, along with a dichlorophenyl group
科学研究应用
8-(2,4-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic synthesis reactions.
Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
准备方法
The synthesis of 8-(2,4-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the dioxolo ring: The dioxolo ring can be introduced via cyclization reactions involving appropriate diol precursors.
Attachment of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using 2,4-dichlorobenzene as the starting material.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
化学反应分析
8-(2,4-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Common reagents and conditions used in these reactions include sulfuric acid, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
作用机制
The mechanism of action of 8-(2,4-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exerting its antibacterial effects. The compound’s structure allows it to bind to the active site of the enzyme, preventing its normal function and leading to bacterial cell death.
相似化合物的比较
Similar compounds to 8-(2,4-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE include other quinoline derivatives such as oxolinic acid and nalidixic acid. These compounds share a similar quinoline core but differ in their substituents and overall structure. The presence of the dioxolo ring and the dichlorophenyl group in 8-(2,4-DICHLOROPHENYL)-2H,5H,6H,7H,8H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-ONE makes it unique, potentially offering different biological activities and applications compared to its analogs .
属性
IUPAC Name |
8-(2,4-dichlorophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-8-1-2-9(12(18)3-8)10-5-16(20)19-13-6-15-14(4-11(10)13)21-7-22-15/h1-4,6,10H,5,7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHOYJBMHNOLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC3=C(C=C2NC1=O)OCO3)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(1-ADAMANTYL)-1,3,4-THIADIAZOL-2-YL]-N-ALLYLAMINE](/img/structure/B4392089.png)
![Ethyl 4-{[1-(methylsulfonyl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B4392095.png)



![2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B4392113.png)

![N-[4-(benzyloxy)phenyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4392121.png)
![2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B4392129.png)
![2-{2-METHYL-4-[(PROPAN-2-YL)SULFAMOYL]PHENOXY}-N-(2-METHYLPHENYL)ACETAMIDE](/img/structure/B4392164.png)

![1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B4392181.png)
